2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine CAS number 1443049-83-9
2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine CAS number 1443049-83-9
<Technical Guide: 2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine >
An In-Depth Profile for Materials Science and Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive analysis of 2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine (CAS Number: 1443049-83-9), a specialized heterocyclic compound with significant potential in advanced materials and medicinal chemistry. By dissecting its molecular architecture—a π-electron-deficient 1,3,5-triazine core functionalized with bulky aromatic substituents—we elucidate the foundational principles governing its synthesis, physicochemical properties, and applications. This document details a robust, literature-derived synthetic methodology, outlines a comprehensive characterization workflow, and explores its primary application as an electron-transport layer (ETL) material in Organic Light-Emitting Diodes (OLEDs). The guide is intended for researchers and developers seeking to leverage the unique electronic and steric properties of complex triazine derivatives in next-generation technologies.
Molecular Identification and Physicochemical Properties
2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine is a precisely substituted aromatic triazine. The central 1,3,5-triazine ring is known for its electron-deficient nature, which is a critical attribute for applications in organic electronics.[1][2] This core is asymmetrically substituted with two phenyl groups and one 3'-chloro-3-biphenyl group. This substitution pattern provides high thermal stability and modulates the molecule's electronic properties and solid-state morphology.[3]
Table 1: Compound Identification and Properties
| Parameter | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-(3'-Chloro-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine | [3] |
| CAS Number | 1443049-83-9 | [3][4] |
| Molecular Formula | C₂₇H₁₈ClN₃ | [5][6] |
| Molecular Weight | 419.91 g/mol | [4][7] |
| Appearance | White to off-white or light yellow crystalline powder | [3][5] |
| Melting Point | 192–196°C | [8] |
| Solubility | Soluble in DCM, THF, DMF; Insoluble in water | [3] |
| Purity (Typical) | >98.0% (HPLC) | [5] |
| Thermal Stability | Decomposes >300°C |[3] |
Synthesis Pathway and Experimental Protocol
The synthesis of asymmetrically substituted 2,4,6-triaryl-1,3,5-triazines is most effectively achieved through a controlled, stepwise approach. The two primary strategies are the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) or the cross-cyclotrimerization of distinct nitrile precursors.[9][10] The latter is often preferred for achieving complex, non-symmetric structures and offers good atom economy.[9][11]
The proposed synthesis for this molecule involves a catalyzed cross-cyclotrimerization of two nitrile species: Benzonitrile and the more complex 3-(3'-chlorobiphenyl)carbonitrile . This method allows for the formation of the triazine ring with the desired substituents in a controlled manner.[11]
Proposed Synthetic Scheme
Caption: Proposed synthesis via nitrile cyclotrimerization.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for nitrile cyclotrimerization.[9][11]
-
Reactor Preparation: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The entire apparatus is flame-dried under vacuum and cooled under a nitrogen atmosphere to ensure anhydrous conditions.
-
Reagent Charging: To the flask, add 3-(3'-chlorobiphenyl)carbonitrile (1 equivalent) and benzonitrile (2.1 equivalents). Dissolve the solids in a suitable anhydrous solvent (e.g., 1,2-dichlorobenzene).
-
Catalyst Addition: Slowly add triflic acid (0.1 equivalents) to the stirred solution at room temperature. Causality Note: Triflic acid acts as a potent Lewis acid to activate the nitrile groups, forming a nitrilium salt intermediate that initiates the cyclization cascade. Anhydrous conditions are critical to prevent hydrolysis of the catalyst and reactants.[11]
-
Reaction: Heat the mixture to reflux (approx. 180°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding a saturated sodium bicarbonate solution to neutralize the acid. Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified via column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the final product as a crystalline solid.[12]
Core Application: Organic Electronics
The molecular structure of 2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine makes it an excellent candidate for use in organic electronic devices, particularly as an electron-transport or host material in OLEDs.[3][4][13]
Mechanistic Insights:
-
Electron-Deficient Core: The 1,3,5-triazine ring is inherently electron-deficient due to the three electronegative nitrogen atoms. This property facilitates the injection and transport of electrons, a key requirement for ETL and host materials.[1][2]
-
High Triplet Energy: The rigid, aromatic structure contributes to a high triplet energy level. When used as a host material in phosphorescent OLEDs (PhOLEDs), this high triplet energy prevents quenching of the phosphorescent dopant, leading to higher device efficiency.[2]
-
Morphological Stability: The bulky and non-planar biphenyl and phenyl substituents disrupt intermolecular packing (π-π stacking). This creates a stable amorphous film, which is crucial for device longevity and prevents performance degradation.[2]
-
Tunable Properties: The presence of a chlorine atom on the biphenyl moiety allows for fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, enabling better energy-level alignment with adjacent layers in an OLED stack.[4]
Role in an OLED Device
Caption: Role as an Electron-Transport/Host Layer in an OLED.
Quality Control and Characterization Workflow
Validation of the compound's identity and purity is paramount. A multi-technique approach ensures a comprehensive and self-validating system.
Standard Characterization Protocol
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for ≥98.5%.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the presence and integration of protons on the aromatic rings. The complex splitting patterns in the aromatic region (typically 7.0-9.0 ppm) can verify the specific substitution pattern.
-
¹³C NMR: Identifies all unique carbon environments, including the characteristic chemical shifts of the triazine ring carbons.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight. The isotopic pattern will clearly show the presence of a single chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1).
-
Melting Point Analysis: A sharp melting point range is a strong indicator of high purity.[8]
Characterization Workflow Diagram
Caption: Standard quality control workflow for compound validation.
Potential in Medicinal Chemistry
While the primary documented application is in materials science, the 1,3,5-triazine scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[10][14][15] The lipophilic biphenyl substituent could enhance membrane permeability, while the specific chlorine substitution could influence metabolic stability and receptor binding. Further screening of this compound in biological assays (e.g., kinase inhibition, cytotoxicity assays) is a logical avenue for future drug discovery research.[15][16]
References
-
A Comparative Guide to the Synthesis of 2,4,6-Trisubstituted-1,3,5-Triazines. (2025). Benchchem. 9
-
Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. MDPI. 17
-
Triazine: An Important Building Block of Organic Materials for Solar Cell Application. (2022). MDPI.
-
The Role of Triazine Derivatives in Advanced Organic Electronics. OLED Intermediate Supplier. 18
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). MDPI.
-
Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. (2006). PubMed.
-
High-Performance Triazine Derivative for Advanced Material Applications. NINGBO INNO PHARMCHEM CO.,LTD. 3
-
Synthesis and spectral characterization of novel 1,3,5 triazines derivative with substituted amines. International Journal of Advanced Chemistry Research. 12
-
Triazine: An Important Building Block of Organic Materials for Solar Cell Application. PubMed.
-
One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. (2014). The Journal of Organic Chemistry.
-
s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). MDPI.
-
Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. National Institutes of Health (PMC).
-
Synthesis and antibacterial activity of 2,4,6-tri substituted s-triazines. (2025). ResearchGate.
-
Synthesis and structural characterization of a highly substituted triazine ring comprising a sterically flexible methylene linker and coordinating substituents. (2017). Semantic Scholar.
-
Cas No.1443049-83-9 2-(3'-Chloro-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine. Arborpharmchem. 4
-
Safety Data Sheet - 2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine. (2023). TCI Chemicals.
-
Triazines For Semiconductors. Alfa Chemistry.
-
Triazine: An Important Building Block of Organic Materials for Solar Cell Application. Semantic Scholar.
-
CAS 1443049-83-9. Sciedco.
-
2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine CAS 864377-31-1. Watson International.
-
Custom Synthesis at ChemHub. ChemHub.
-
2-(3'-Chlorobiphenyl-4-yl)-4,6-diphenyl-1,3,5-triazine. CymitQuimica.
-
2-chloro-4,6-diphenyl-1,3,5-triazine synthesis. ChemicalBook.
-
2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5... Smolecule.
-
2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine. CymitQuimica.
-
1443049-83-9. Sigma-Aldrich.
-
2-(3'-Chloro[1,1′-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine. Lumora Chemicals.
-
2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine 1443049-83-9. TCI Chemicals.
-
2-(3"-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine. SDS Management Software.
-
Building Blocks For Organic Semiconductor. Scribd.
Sources
- 1. mdpi.com [mdpi.com]
- 2. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemhub.com [chemhub.com]
- 7. 2-(3'-Chlorobiphenyl-4-yl)-4,6-diphenyl-1,3,5-triazine [cymitquimica.com]
- 8. Buy 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine | 1443049-84-0 [smolecule.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistryjournals.net [chemistryjournals.net]
- 13. watson-int.com [watson-int.com]
- 14. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation | MDPI [mdpi.com]
- 15. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. soc.chim.it [soc.chim.it]
- 18. nbinno.com [nbinno.com]
